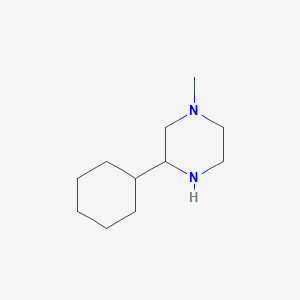

3-Cyclohexyl-1-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclohexyl-1-methylpiperazine is a chemical compound with the molecular weight of 182.31 . It is a member of the piperazine family, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

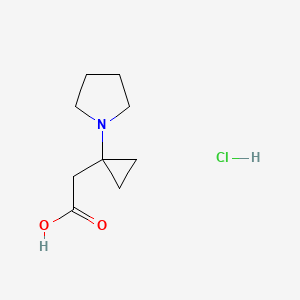

The molecular structure of this compound is represented by the InChI code1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 . This indicates that the molecule consists of a piperazine ring with a methyl group and a cyclohexyl group attached to it. Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is room temperature .Scientific Research Applications

Neurological Research :

- 3-Cyclohexyl-1-methylpiperazine analogs, such as 2-(4-Phenylpiperidino)cyclohexanol (AH5183), have been studied for their interaction with cholinergic nerve terminals in rat brains. AH5183 is known to be a noncompetitive inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically to recognition sites in the rat brain, particularly in areas associated with cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).

Pharmaceutical Chemistry :

- Derivatives of 1-cyclohexylpiperazine, related to the σ2 receptor ligand, have been synthesized and tested for their binding affinities in radioligand assays. These compounds exhibit high affinities in σ2 receptor binding, and some show potential as antineoplastic agents and PET diagnosis agents (Berardi et al., 2004).

Spectroscopy and Conformational Analysis :

- Studies on the vibrational spectroscopy and conformational analysis of 1-cyclohexylpiperazine have been conducted. These investigations involve comparing experimental and theoretical results to understand the molecule's stable conformations, which has implications in understanding its interactions and reactivity (Alver & Parlak, 2010).

Histamine Receptor Research :

- Alkyl derivatives of 1,3,5-triazinyl-methylpiperazines, including cyclohexylmethyl derivatives, have been synthesized and evaluated for their affinity to human histamine H4 receptor (hH4R). These compounds exhibit significant affinity and antagonist behavior in functional assays, indicating their potential application in histamine receptor-related research and drug development (Łażewska et al., 2019).

Chemical Synthesis and Characterization :

- Research on the synthesis and characterization of multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids has been conducted. This research provides insights into the synthesis processes and structural analysis of such compounds, which are significant for various chemical and pharmaceutical applications (Yu et al., 2015).

Safety and Hazards

The safety information for 3-Cyclohexyl-1-methylpiperazine indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name |

3-cyclohexyl-1-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEGYEFVYDSVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)

![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)

![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)

![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)

![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)